molecular formula C17H16N4O5S2 B2682467 N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-54-5

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2682467
CAS No.: 1021266-54-5
M. Wt: 420.46
InChI Key: RXPFGZLWETYYGF-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cellular pathways.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals

Biological Activity

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide, identified by its CAS number 1040654-45-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4S2C_{19}H_{18}N_{4}O_{4}S_{2}, with a molecular weight of 430.5 g/mol. Its structure features a thiazole ring, a furan moiety, and a sulfamoyl group, which contribute to its biological activity.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, similar to other sulfamoyl derivatives. For instance, compounds with structural similarities have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response .
  • Antimicrobial Activity : The presence of the sulfamoyl group indicates potential antibacterial properties. Compounds with similar functionalities have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against cancer cell lines such as MCF-7 (breast cancer). Compounds structurally related to this compound have demonstrated IC50 values indicative of moderate cytotoxicity .

Biological Activity Data Table

Biological ActivityObserved EffectReference
COX InhibitionModerate inhibition
LOX InhibitionModerate inhibition
Antibacterial ActivityMIC values ranging from 1.9 to 125 µg/mL
Cytotoxicity (MCF-7 cells)IC50 values around 10–20 µM

Case Studies

  • Antimicrobial Efficacy : A study investigating various sulfamoyl derivatives found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted the effectiveness of such compounds in overcoming biofilm-associated infections .
  • Cytotoxic Effects : In vitro studies on MCF-7 cells indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved .

Properties

IUPAC Name

N-[4-[3-oxo-3-(4-sulfamoylanilino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c18-28(24,25)13-6-3-11(4-7-13)19-15(22)8-5-12-10-27-17(20-12)21-16(23)14-2-1-9-26-14/h1-4,6-7,9-10H,5,8H2,(H,19,22)(H2,18,24,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPFGZLWETYYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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